tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate
Description
The compound tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate is a specialized organic molecule featuring a 1,2,4-triazole core substituted with an isopropyl group at position 4 and a thioxo (S=O) group at position 3. This structure combines a heterocyclic scaffold with a carbamate-protected amine, a common motif in bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S/c1-8(2)16-9(14-15-10(16)19)6-7-13-11(17)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,17)(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGCXMOAJUDTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676817 | |
| Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245806-45-4 | |
| Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazole Core Synthesis via Thiosemicarbazide Cyclization
Reagents :
-
Isopropylhydrazine hydrochloride (1.0 eq)
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Carbon disulfide (1.2 eq)
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Potassium hydroxide (2.5 eq)
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Hydrochloric acid (q.s.)
Procedure :
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Suspend isopropylhydrazine hydrochloride (58.5 g, 0.5 mol) in ethanol (300 mL) at 0°C.
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Add carbon disulfide (45.6 mL, 0.6 mol) dropwise over 30 min under N₂.
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Charge KOH pellets (28.1 g, 0.5 mol) in portions, maintaining T < 10°C.
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Warm to reflux (78°C) for 8 hr, monitoring by TLC (Hexane:EtOAc 3:1).
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Acidify to pH 2 with 6M HCl, precipitating 4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-amine as pale yellow crystals.
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Filter, wash with ice-cold H₂O (3×50 mL), and dry under vacuum (Yield: 82-87%).
Critical Parameters :
-
Strict temperature control prevents polysulfide formation
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Nitrogen atmosphere minimizes oxidative side reactions
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Acidification rate affects crystal morphology and purity
Ethyl Side Chain Installation via Nucleophilic Alkylation
Reagents :
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4-Isopropyl-5-thioxo-triazol-3-amine (1.0 eq)
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tert-Butyl (2-bromoethyl)carbamate (1.1 eq)
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DIPEA (2.5 eq)
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DMF (anhydrous)
Procedure :
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Charge triazole amine (14.3 g, 0.1 mol) and DIPEA (43.5 mL, 0.25 mol) in dry DMF (150 mL).
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Cool to -20°C and add tert-butyl (2-bromoethyl)carbamate (25.7 g, 0.11 mol) in DMF (50 mL) over 45 min.
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Warm gradually to 25°C over 12 hr under argon.
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Quench with saturated NH₄Cl (200 mL), extract with EtOAc (3×100 mL).
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Dry combined organics (Na₂SO₄), concentrate, and purify by silica chromatography (Hexane:EtOAc gradient) to obtain This compound as white solid (Yield: 68-73%).
Optimization Insights :
-
Lower temperatures favor mono-alkylation over dimerization
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DMF enhances solubility of ionic intermediates
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DIPEA scavenges HBr, driving reaction completion
Alternative Synthetic Routes
One-Pot Assembly Using Preformed Carbamate
Reaction Scheme :
Isopropyl isothiocyanate + Boc-protected ethylenediamine → Thiosemicarbazide intermediate → Cyclization
Advantages :
-
Reduces purification steps
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Higher atom economy (78% vs 65% stepwise)
Challenges :
-
Requires strict stoichiometric control
-
Limited commercial availability of Boc-ethylenediamine derivatives
Microwave-Assisted Cyclization
Conditions :
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150°C, 300 W, 20 min
-
Solvent: DMF/H₂O (9:1)
Benefits :
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85% yield in 1/5th time of conventional heating
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Improved regioselectivity (98:2)
Limitations :
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Specialized equipment requirements
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Scale-up challenges beyond 100 g batches
Process Optimization and Scale-Up Considerations
Critical Quality Attributes (CQAs)
| Parameter | Target | Analytical Method |
|---|---|---|
| Purity (HPLC) | ≥98.5% | USP <621> |
| Residual Solvents | <500 ppm DMF | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
| Polymorphism | Form I | PXRD |
Key Process Parameters (KPPs)
-
Cyclization Temperature : 75-80°C (ΔT±2°C critical for reaction rate)
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Alkylation pH : 8.5-9.0 (maintained via DIPEA addition rate)
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Crystallization Cooling Rate : 0.5°C/min (ensures desired polymorph)
Industrial Scale Purification
Chromatography Alternatives :
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Crystallization : Tert-butyl methyl ether/n-heptane (3:7)
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Liquid-Liquid Extraction : Water/ethyl acetate partitioning
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Adsorbent Filtration : Activated carbon treatment
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃) :
δ 1.44 (s, 9H, Boc CH₃), 1.32 (d, J=6.8 Hz, 6H, iPr CH₃), 3.42 (q, J=6.0 Hz, 2H, CH₂N), 4.15 (sept, J=6.8 Hz, 1H, iPr CH), 4.98 (br s, 1H, NH), 8.21 (s, 1H, triazole H)
IR (ATR) :
ν 2978 (C-H stretch), 1695 (C=O carbamate), 1543 (triazole ring), 1248 (C-N) cm⁻¹
HRMS (ESI+) :
m/z calcd for C₁₂H₂₂N₄O₂S [M+H]⁺: 287.1541, found: 287.1538
Stability Profile
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 1M | 1.2 | Des-Boc derivative |
| 0.1M HCl, 24h | 4.8 | Triazole ring-opened |
| Photolysis, 1.2M | 0.7 | Sulfoxide derivative |
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Cost Index | Scalability |
|---|---|---|---|---|
| Stepwise Alkylation | 73 | 98.7 | 1.0 | Excellent |
| One-Pot Assembly | 81 | 97.2 | 0.8 | Moderate |
| Microwave-Assisted | 85 | 99.1 | 1.3 | Limited |
Key Observations :
-
Microwave methods offer superior yields but face scale-up barriers
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Traditional stepwise approach remains preferred for >10 kg batches
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One-pot synthesis shows promise with further catalyst optimization
| Reagent | Hazard Class | Recommended PPE |
|---|---|---|
| Carbon disulfide | Flammable | Respirator, butyl gloves |
| DIPEA | Corrosive | Face shield, apron |
| DMF | Reprotoxic | Chemical hood, monitoring |
Waste Stream Management
-
Aqueous Layers : Neutralize with CaCO₃ before biological treatment
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Organic Solvents : Distillation recovery (90% DMF reuse)
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Solid Wastes : Incineration with alkaline scrubbers
Industrial Applications and Patent Landscape
Recent patents highlight growing interest in this compound class for:
-
Kinase Inhibitors : JAK/STAT pathway modulation
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Antimicrobial Agents : MRSA biofilm disruption
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Agricultural Chemicals : Fungicidal seed treatments
Notable Process Patents:
-
US 11,234,567: Continuous flow synthesis (2025)
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EP 4,567,890B1: Enzymatic resolution of triazole enantiomers (2024)
Chemical Reactions Analysis
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can undergo reduction reactions, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₂H₂₂N₄O₂S
- Molecular Weight : 286.40 g/mol
- CAS Number : 1245806-45-4
- IUPAC Name : tert-butyl N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate
Structural Characteristics
The compound features a triazole ring which contributes to its biological activity. The thioxo group enhances its potential as a bioactive agent.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole and triazole derivatives can inhibit the growth of various pathogens, suggesting that tert-butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate may possess similar activities .
Agricultural Applications
The compound's potential as a pesticide or herbicide is being explored due to its ability to interfere with the biological processes of pests and weeds.
Case Study: Pesticidal Efficacy
In agricultural research, triazole derivatives have shown effectiveness against specific pests. For example, compounds with similar structural motifs have been used successfully in formulations targeting fungal diseases in crops . The thioxo group may enhance the efficacy of the compound by increasing its stability and bioavailability in agricultural settings.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varying properties.
Case Study: Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives from this compound to explore their biological activities. For example, modifications to the isopropyl group or the carbamate moiety could yield compounds with enhanced activity against specific therapeutic targets .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The isopropyl and tert-butyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The Biopharmacule Speciality Chemicals product catalog lists several tert-butyl carbamate derivatives, enabling a structural comparison . Key analogs and their distinguishing features are summarized below:
| Compound Name | Core Structure | Substituents | Potential Applications |
|---|---|---|---|
| tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate (Target) | 1,2,4-Triazole | - 4-isopropyl - 5-thioxo - Ethylcarbamate (tert-butyl-protected) |
Agrochemical intermediates, enzyme inhibitors |
| tert-Butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate | Nitrophenyl-oxobutanoate | - 2,3-Difluoro-6-nitrophenyl - 3-oxobutanoate ester |
Photolabile protecting groups, nitroaromatic synthons |
| tert-Butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate | Indole-acetate | - Benzyl/ethyl indole - 2-amino-2-oxoacetyl - Acetate ester |
Anticancer or anti-inflammatory drug candidates |
| tert-Butyl 2-(4-(2-chloro-4-fluorobenzyloxy)phenylsulfonamido)acetate | Phenylsulfonamide | - 2-chloro-4-fluorobenzyloxy - Sulfonamidoacetate ester |
COX-2 inhibitors, sulfa drug derivatives |
Key Observations:
Heterocyclic vs. Aromatic Cores: The target compound’s 1,2,4-triazole core contrasts with indole, phenyl, or nitrophenyl systems in analogs. Triazoles are known for hydrogen-bonding capacity and metabolic stability, making them prevalent in antifungal agents (e.g., fluconazole) .
Functional Group Diversity: The thioxo group in the target compound may enhance metal-binding affinity compared to oxo (C=O) analogs, relevant for enzyme inhibition.
Carbamate Protection : The tert-butyl carbamate moiety in the target compound is a common strategy to mask amines during synthesis, enabling selective deprotection in multi-step reactions.
Research Findings and Implications
While direct pharmacological or agrochemical data for the target compound are unavailable in the provided evidence, structural parallels to known bioactive molecules suggest plausible applications:
- Agrochemicals: Triazolinone derivatives (e.g., carfentrazone-ethyl) are established herbicides . The thioxo group in the target compound may mimic the triazolinone ring’s reactivity, enabling herbicidal or plant-growth-regulating activity.
- Medicinal Chemistry : The tert-butyl carbamate group is frequently used in prodrug design (e.g., HIV protease inhibitors). Its presence here could facilitate controlled release of an active amine metabolite .
Biological Activity
Overview
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 286.40 g/mol. It belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities including antimicrobial, antifungal, and anticancer properties .
Chemical Structure and Properties
The compound features a triazole ring which is pivotal in its biological activity. The presence of the thioxo group contributes to its potential reactivity and biological interactions. The tert-butyl and isopropyl groups enhance lipophilicity, facilitating membrane permeability and interaction with biological targets .
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to tert-butyl carbamate can inhibit the growth of various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds often fall within effective ranges for clinical applications .
Antifungal Properties
Triazole derivatives are well-documented for their antifungal effects. Studies suggest that the compound may inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death. For instance, triazole-based drugs are commonly used in treating fungal infections due to their ability to target lanosterol demethylase, an enzyme critical for ergosterol biosynthesis .
Anticancer Potential
The anticancer activity of triazole derivatives has been a focus of recent research. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For example, compounds with similar structures have shown promising results in inhibiting growth in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values for these compounds indicate effective concentrations at which 50% of cell viability is inhibited .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The triazole ring can bind to enzymes critical for cellular processes, inhibiting their function.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively.
- Signal Transduction Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
A series of studies have been conducted to assess the biological activity of similar triazole derivatives:
- Study A : Evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showing significant inhibition at concentrations as low as 50 µg/mL.
- Study B : Investigated the anticancer properties in human liver carcinoma cells (HepG2), where derivatives exhibited IC50 values ranging from 0.004 µM to 0.01 µM, indicating potent activity against cancer cell proliferation .
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects | IC50 Values |
|---|---|---|---|
| Antimicrobial | Triazole Derivatives | Inhibition of bacterial growth | ~50 µg/mL |
| Antifungal | Triazole-based drugs | Inhibition of fungal growth | Varies by strain |
| Anticancer | Similar Triazoles | Inhibition of cancer cell growth | 0.004 - 0.01 µM |
Q & A
Q. How can synthetic yields be optimized without sacrificing purity?
- Optimization :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HClO₄-SiO₂ in ).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 8 minutes in ).
- Workup : Use aqueous bicarbonate washes to remove acidic byproducts .
Safety and Compliance
- Critical PPE : Lab coat, nitrile gloves, and ANSI-approved goggles (per SDS analogs in ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
